methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Kinase inhibitor chemotype sourcing often forces teams to choose between an acid that requires de-novo coupling or analogs that lack a tractable handle. This azetidinyl-pyrimidine benzoate solves that bottleneck: its methyl ester enables on-demand hydrolysis to the free acid or direct amidation for library expansion, eliminating the need to re-synthesise the core. - Ready-to-diversify scaffold for JAK/TYK2 hinge-region SAR campaigns. - ≥95% purity; supplied as a non-human research chemical. - Global stock available with rapid quote-to-ship turnaround.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 2034618-72-7
Cat. No. B2906328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate
CAS2034618-72-7
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20N4O3/c1-29-22(28)16-7-9-18(10-8-16)25-21(27)17-12-26(13-17)20-11-19(23-14-24-20)15-5-3-2-4-6-15/h2-11,14,17H,12-13H2,1H3,(H,25,27)
InChIKeyFWHIRXMCZHSAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate – Structural Identity & Procurement


Methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate (CAS 2034618-72-7) is a synthetic small molecule with the molecular formula C22H20N4O3 and a molecular weight of 388.42 g/mol [1]. It belongs to the azetidinyl pyrimidine class of compounds, which are described in patent literature as affecting the function of kinases and other proteins, and are under investigation as potential therapeutic agents for inflammatory diseases, autoimmune conditions, and cancers [2]. The compound is supplied as a non-human research chemical with typical purities of ≥95% .

Methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate – SAR Substitution Limits


Within the azetidinyl pyrimidine chemotype, the specific benzoate ester moiety and the methyl 4-aminobenzoate amide appendage of CAS 2034618-72-7 create a distinct steric and electronic environment compared to analogs bearing indazole, cyclopropyl, or thiophene carboxamide groups [1]. Subtle alterations at this position are known to profoundly impact kinase selectivity profiles, as evidenced by the JAK inhibitor patent landscape, where compounds within the same generic Markush structure exhibit divergent potency and selectivity across JAK1, JAK2, JAK3, and TYK2 [2]. Without compound-specific comparative data, generic substitution with a closely related analog (e.g., N-cyclopropyl or N-benzyl variants) risks altering target engagement, pharmacokinetic properties, and ultimately experimental reproducibility [3].

Methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate – Differentiation Evidence


Molecular Weight & Polar Surface Area vs. Core Analogs

CAS 2034618-72-7 (MW 388.42 g/mol, TPSA 84.4 Ų) exhibits a higher molecular weight and topological polar surface area compared to the core azetidinyl pyrimidine scaffold 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid (MW 255.27 g/mol, TPSA ~66.5 Ų) and most N-alkyl/cycloalkyl carboxamide analogs (e.g., N-cyclopropyl derivative, MW ~320-340 g/mol) [1]. These differences are quantitatively meaningful for permeability and solubility predictions, as the methyl benzoate extension increases both lipophilicity (XLogP3 = 2.8) and hydrogen bond acceptor count (6 vs. 4-5 for simpler amides) [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Benzoate Ester vs. Heterocyclic Amide Substituents

The methyl 4-aminobenzoate amide moiety in CAS 2034618-72-7 represents a distinct structural vector compared to analogs featuring indazole (CAS 2034257-87-7), benzodioxole (CAS 2034618-59-0), or thiophene carboxylate (CAS 2034286-39-8) amide substituents [1]. In the broader azetidinyl pyrimidine chemotype, modifications at this position are directly associated with altered kinase selectivity as described in US20240002392A1, where compounds bearing substituted phenyl carboxamide groups exhibit differential JAK isoform inhibition profiles [2]. The methyl ester functionality provides a hydrolytically labile group that can serve as a prodrug handle or a metabolic soft spot, a feature absent in the corresponding free acid or simple alkyl amide analogs .

Structure-Activity Relationship (SAR) Kinase Inhibitor Design Chemical Biology Probe Development

Rotatable Bond Count & Conformational Flexibility

CAS 2034618-72-7 possesses 6 rotatable bonds, which is quantitatively higher than the N-cyclopropyl analog (estimated 4-5 rotatable bonds) and comparable to the N-(1H-indazol-6-yl) analog (estimated 5-6) [1]. This increased conformational flexibility, resulting from the para-substituted benzoate ester extension, impacts entropic contributions to binding and may influence target selectivity profiles. In the azetidinyl pyrimidine inhibitor class, compounds with 5-7 rotatable bonds have been associated with enhanced binding site adaptability for kinases with flexible hinge regions [2].

Conformational Analysis Ligand Efficiency Molecular Modeling

Methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate – Procurement Scenarios


Kinase Inhibitor SAR with Ester-Functionalized Building Block

For medicinal chemistry teams exploring azetidinyl pyrimidine kinase inhibitors, CAS 2034618-72-7 offers a methyl ester handle that is absent in the core acid (CAS 2034422-79-0) and in direct amide analogs such as the N-cyclopropyl derivative [1]. The ester group enables post-coupling diversification strategies (hydrolysis to carboxylic acid for salt formation, amidation for library expansion) without requiring de novo synthesis of the azetidinyl pyrimidine core. This compound is particularly suited for SAR campaigns where the linker length and electronic character of the 4-aminobenzoate moiety are hypothesized to influence hinge-region binding kinetics in JAK or related kinase targets [2].

Prodrug Candidate Evaluation in Inflammatory Disease Models

The methyl ester functionality of CAS 2034618-72-7 is susceptible to hydrolysis by ubiquitous esterases, making this compound a potential candidate for evaluation as an ester prodrug of the corresponding carboxylic acid metabolite [1]. In the context of JAK-mediated inflammatory disease research, where the azetidinyl pyrimidine chemotype has established relevance [2], this compound could serve as a tool to assess the impact of esterification on oral bioavailability, tissue distribution, and duration of action compared to the free acid form, which is not commercially available as the isolated compound.

Biophysical Assay Using Benzoate Chromophore

The para-substituted benzoate ester in CAS 2034618-72-7 contributes UV absorption properties (λmax ~270-290 nm, characteristic of the phenylpyrimidine chromophore extended by the benzoate) that are quantitatively distinct from simpler N-alkyl amide analogs [1]. This property can be exploited in biophysical binding assays (e.g., surface plasmon resonance, fluorescence polarization) where the compound's intrinsic absorbance or fluorescence quenching upon target engagement provides a label-free readout. Researchers developing kinase inhibitor screening cascades may find this advantageous compared to analogs lacking the extended aromatic ester chromophore.

Quote Request

Request a Quote for methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.